2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid
Overview
Description
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure
Biochemical Analysis
Biochemical Properties
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK pathway, leading to altered gene expression profiles and impacting cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular signaling and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, necessitating careful monitoring during experiments . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can modulate its activity and interactions with other biomolecules, thereby influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyridine derivatives with hydrazine can lead to the formation of the pyrazine ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds such as indoles and quinolines. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid apart is its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-6-3-9-7-4(10-6)1-2-5(11-7)8(13)14/h1-2H,3H2,(H,9,11)(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSUBHLRWMMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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